Suzuki-Miyaura Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride
In Suzuki-Miyaura cross-coupling reactions, aryl bromides are established as the optimal balance between reactivity and stability for transition-metal-free protocols. While 2-bromo-4-nitrobenzoic acid participates efficiently in such couplings, the analogous 2-chloro-4-nitrobenzoic acid shows negligible reactivity under the same transition-metal-free conditions, necessitating the use of more expensive and toxic palladium catalysts to achieve comparable conversion [1].
| Evidence Dimension | Suzuki-Miyaura Coupling Reactivity |
|---|---|
| Target Compound Data | Reacts efficiently in transition-metal-free Suzuki-type coupling |
| Comparator Or Baseline | 2-Chloro-4-nitrobenzoic acid: Requires palladium catalyst for coupling |
| Quantified Difference | Qualitative difference in reaction pathway requirement; chloro derivative unreactive under metal-free conditions |
| Conditions | Transition-metal-free Suzuki-type coupling of aryl halides with arylboronic acids in water at 150 °C [1] |
Why This Matters
This differential reactivity allows for the selection of 2-bromo-4-nitrobenzoic acid in greener, more cost-effective synthetic routes that avoid transition metal contamination.
- [1] Tomota, K., Li, J., Tanaka, H., & Nakamoto, M. (2024). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. View Source
